molecular formula C3H6F2O B14283803 1,1-Difluoro-1-methoxyethane CAS No. 162250-14-8

1,1-Difluoro-1-methoxyethane

Cat. No.: B14283803
CAS No.: 162250-14-8
M. Wt: 96.08 g/mol
InChI Key: KXJKVXPCLHYFFJ-UHFFFAOYSA-N
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Description

Chemical Identity and Structure
The compound "1,1-Difluoro-1-methoxyethane" is more accurately identified as methoxyflurane (IUPAC: 2,2-dichloro-1,1-difluoro-1-methoxyethane; CAS: 76-38-0), a halogenated methyl ethyl ether. Its molecular formula is C₃H₄Cl₂F₂O, with a molecular weight of 164.97 g/mol . Structurally, it features two chlorine atoms on the second carbon, two fluorine atoms on the first carbon, and a methoxy group (-OCH₃) attached to the first carbon (Figure 1) .

Chemical Reactions Analysis

1,1-Difluoro-1-methoxyethane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen fluoride, chlorine, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-1-methoxyethane involves its interaction with the central nervous system. It interferes with the release and re-uptake of neurotransmitters at post-synaptic terminals and alters ionic conductance following receptor activation by a neurotransmitter . This disruption of neuronal transmission leads to its analgesic and anesthetic effects. Additionally, it activates the inhibitory receptor gamma-aminobutyric acid (GABA), further contributing to its effects .

Comparison with Similar Compounds

Physicochemical Properties

  • Boiling Point : 103–108°C
  • Melting Point: -36°C (Note: A conflicting value of 400°C in is likely erroneous.)
  • Solubility: Sparingly soluble in water (28.3 mg/L at 25°C) but miscible with ethanol, chloroform, and ether .
  • LogP (Octanol/Water): 2.21, indicating moderate lipophilicity .
  • Appearance : Clear, colorless liquid with a fruity odor .

Applications Methoxyflurane was historically used as an inhalational general anesthetic due to its high potency (MAC: 0.16%) . However, its clinical use declined in the 1970s due to dose-dependent nephrotoxicity linked to fluoride ion release during metabolism . It is now primarily utilized in fluorinated material synthesis .

Methoxyflurane belongs to the halogenated ether class of volatile anesthetics. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Key Properties of Methoxyflurane and Analogues

Compound Methoxyflurane Desflurane Isoflurane Sevoflurane
IUPAC Name 2,2-Dichloro-1,1-difluoro-1-methoxyethane 2-(Difluoromethoxy)-1,1,1,2-tetrafluoroethane 2-Chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane 1,1,1,3,3,3-Hexafluoro-2-(fluoromethoxy)propane
Molecular Formula C₃H₄Cl₂F₂O C₃H₂F₆O C₃H₂ClF₅O C₄H₃F₇O
Molecular Weight 164.97 g/mol 168.04 g/mol 184.5 g/mol 200.06 g/mol
Boiling Point (°C) 103–108 22.8 48.5 58.6
MAC (%) 0.16 6.0 1.4 0.63
Water Solubility 28.3 mg/L 0.42 mg/mL 1.9 mg/mL 0.63 mg/mL
LogP 2.21 0.42 1.9 0.63
Clinical Use Discontinued (nephrotoxic) Widely used (rapid onset/offset) Common (stable hemodynamics) Preferred (low toxicity)

Structural and Functional Insights

Halogen Substitution Patterns :

  • Methoxyflurane contains two chlorine atoms on C2 and two fluorines on C1. The chlorine atoms contribute to its high lipid solubility and prolonged duration of action but also increase metabolic degradation to nephrotoxic fluoride ions .
  • Desflurane and isoflurane lack chlorine but have additional fluorine atoms, reducing toxicity and improving metabolic stability .

Potency and Solubility :

  • Methoxyflurane’s low MAC (0.16%) reflects its high potency, correlating with its high logP (2.21) and lipid solubility . In contrast, desflurane’s high volatility (BP: 22.8°C) and low logP (0.42) result in rapid induction and recovery .

Toxicity Profile :

  • Methoxyflurane’s nephrotoxicity arises from hepatic metabolism releasing free fluoride ions (plasma levels >50 μM), which inhibit renal enzymes . Newer agents like sevoflurane undergo minimal metabolism (<5%), producing negligible fluoride .

Clinical Utility :

  • Methoxyflurane’s decline contrasts with sevoflurane , which offers rapid recovery and minimal organ toxicity . Desflurane’s low blood solubility makes it ideal for outpatient surgery .

Key Research Findings

  • Kinetic Studies: Methoxyflurane’s pyrolysis in the presence of additives (e.g., NO) generates chlorofluorocarbons, highlighting its environmental persistence .
  • Anesthetic Mechanisms : Like other halogenated ethers, methoxyflurane potentiates GABAₐ receptor activity but with prolonged effects due to slow elimination .

Properties

IUPAC Name

1,1-difluoro-1-methoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F2O/c1-3(4,5)6-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJKVXPCLHYFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596254
Record name 1,1-Difluoro-1-methoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162250-14-8
Record name 1,1-Difluoro-1-methoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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